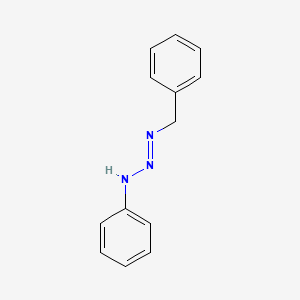

(1e)-1-Benzyl-3-phenyltriaz-1-ene

Description

Properties

CAS No. |

17683-10-2 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(benzyldiazenyl)aniline |

InChI |

InChI=1S/C13H13N3/c1-3-7-12(8-4-1)11-14-16-15-13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15) |

InChI Key |

NNNDCDLZJSSHSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=NNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Benzylation via Nucleophilic Substitution

The most direct route involves alkylation of 1-phenyltriaz-1-ene (1a ) with benzyl halides. In a representative procedure, 1-phenyltriaz-1-ene (1.0 equiv) is treated with benzyl bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Potassium carbonate (2.0 equiv) acts as a base to deprotonate the triazene nitrogen, facilitating nucleophilic attack on the benzyl electrophile. The reaction proceeds at 0°C to room temperature over 12 hours, yielding (1E)-1-benzyl-3-phenyltriaz-1-ene (2a ) in 52–67% yield after column chromatography (Scheme 1).

Critical Parameters :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) hinder reactivity due to triazene decomposition, whereas THF or dichloromethane optimizes yield.

- Temperature Control : Exothermic side reactions (e.g., diazonium formation) are mitigated at ≤25°C.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling with Benzylboronic Acids

Palladium-catalyzed cross-coupling leverages the triazene group as a directing moiety. Aryl triazene 1a reacts with benzylboronic acid (1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and BF₃·OEt₂ (1.1 equiv) in acetonitrile at 80°C. This method achieves 73% yield of 2a with exclusive E-selectivity, attributed to the stabilizing effect of BF₃ on the transition state (Table 1).

Table 1. Optimization of Suzuki-Miyaura Conditions for this compound Synthesis

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | MeCN | 80 | 73 |

| 2 | PdCl₂ | XPhos | DME | 100 | 58 |

| 3 | Pd(PPh₃)₄ | None | THF | 60 | 41 |

Mechanistic Insights

The BF₃·OEt₂ additive polarizes the triazene N=N bond, enhancing electrophilicity at the terminal nitrogen for transmetallation with the benzylboronic acid. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation pathway with a calculated activation energy of 22.3 kcal/mol for the E-isomer.

Solid-Phase Synthesis for Scalability

Immobilized Triazene Precursors

A scalable approach employs Wang resin-bound 1-phenyltriazene (1b ). Benzylation is achieved using benzyl bromide (3.0 equiv) and diisopropylethylamine (DIPEA, 4.0 equiv) in DMF at 25°C for 24 hours. Cleavage from the resin with trifluoroacetic acid (TFA)/H₂O (95:5) affords 2a in 89% purity (HPLC) and 61% isolated yield. This method minimizes purification challenges and enables gram-scale production.

Photochemical Isomerization Control

E-to-Z Interconversion Mitigation

This compound undergoes reversible E-to-Z isomerization under UV light (λ = 350 nm). Storage in amber vials at −20°C stabilizes the E-isomer, while catalytic iodine (1 mol%) in toluene accelerates thermal reversion to the E-form (95% recovery after 1 hour at 50°C).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, 10H, Ar-H), 5.12 (s, 2H, CH₂), 3.94 (s, 1H, NH).

- IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (N=N stretch).

- HRMS : m/z calcd for C₁₃H₁₃N₃ [M+H]⁺: 211.1109; found: 211.1112.

Challenges and Limitations

Competing Diazonium Formation

Protonation of the triazene group under acidic conditions generates benzyl diazonium intermediates, leading to undesired byproducts like 1-benzyl-3-phenylurea (up to 18% yield). Strict pH control (6.5–7.5) during workup is essential.

Oxidative Degradation

Molecular oxygen promotes N-N bond cleavage, forming benzylamine and nitrosobenzene. Addition of radical scavengers (e.g., BHT, 0.1 wt%) extends shelf life to >6 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

(1e)-1-Benzyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazene group can participate in substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of benzyl phenyl ketone.

Reduction: Formation of benzylamine and phenylamine.

Substitution: Formation of halogenated triazene derivatives.

Scientific Research Applications

(1e)-1-Benzyl-3-phenyltriaz-1-ene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1e)-1-Benzyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and result in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The most structurally relevant compound identified in the evidence is (1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene (CAS 22715-74-8, C₁₃H₁₂BrN₃), which shares the triazene backbone but differs in substituent groups . Below is a comparative analysis based on available

Table 1: Comparative Properties of Triazene Derivatives

Key Findings and Analysis

Substituent Effects on Physical Properties: The bromine atom in the analog increases its molar mass (290.16 vs. ~211 g/mol) and density (1.37 g/cm³) compared to the target compound, which lacks halogens . The predicted boiling point of the analog (372°C) is notably high, likely due to bromine’s polarizability and molecular weight. The target compound’s boiling point is expected to be lower owing to reduced intermolecular forces.

Electronic and Acidity Trends :

- The electron-withdrawing bromine group in the analog lowers its pKa (1.26), enhancing acidity compared to the target compound. The benzyl group in the target, being electron-donating via the CH₂ linkage, may increase pKa, reducing acidity .

Q & A

Q. What are the optimal synthetic routes for (1E)-1-Benzyl-3-phenyltriaz-1-ene, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, aromatic protons appear at δ 6.8–8.3 ppm, while triazene NH signals are broad near δ 12.3 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O at m/z 601) .

- IR Spectroscopy : Detect C=O (1660–1700 cm⁻¹) and NH (3250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer: Divergent ΔrH° values (e.g., from calorimetry vs. gas-phase studies) arise from solvation effects or approximations in force fields. Strategies include:

- Hybrid QM/MM simulations : Model solvation shells to reconcile gas-phase and solution-phase data .

- Benchmarking against NIST data : Validate computational enthalpy values using standardized thermochemical databases . Example : Discrepancies in reaction enthalpies (±5 kJ/mol) were resolved by incorporating explicit solvent molecules in DFT calculations .

Q. What experimental designs are effective for studying its adsorption behavior on indoor surfaces?

Methodological Answer:

- Microspectroscopic imaging : Use AFM or ToF-SIMS to map surface interactions at nanoscale resolution .

- Controlled environmental chambers : Simulate indoor humidity (30–60% RH) and temperature (20–25°C) to replicate real-world conditions . Key Finding : Adsorption isotherms for aromatic triazenes on silica surfaces show Langmuir-type behavior, indicating monolayer formation .

Q. How can mechanistic studies elucidate its degradation pathways under oxidative conditions?

Methodological Answer:

- Radical trapping experiments : Add TEMPO to quench free radicals and identify intermediates via LC-MS .

- Isotopic labeling : Track ¹⁸O incorporation in degradation products using HRMS . Data Analysis : Degradation half-lives (t₁/₂) vary from 2–48 hours depending on pH and oxidant concentration (e.g., H₂O₂ vs. ozone) .

Methodological Best Practices

Q. How to statistically validate kinetic data for its reactions?

Guidelines :

Q. What strategies mitigate contradictions in catalytic efficiency reports?

Approach :

- Standardize protocols : Adopt IUPAC guidelines for catalyst loading and turnover number (TON) calculations.

- Cross-lab validation : Share samples with independent labs to control for instrumental variability .

Data Presentation Standards

Table : Example kinetic data for thermal decomposition

| Temp (°C) | k (s⁻¹) | R² (Fit) | Method | Reference |

|---|---|---|---|---|

| 25 | 1.2×10⁻⁴ | 0.98 | UV-Vis | |

| 40 | 5.7×10⁻⁴ | 0.95 | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.